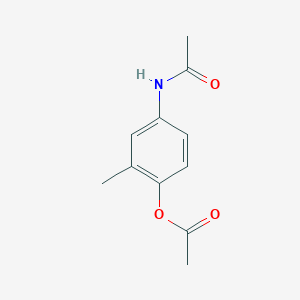
4-Acetamido-2-methylphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-2-methylphenyl acetate typically involves the acetylation of 2-amino-4-methylphenol with acetic anhydride . The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the acetic acid by-product .
Industrial Production Methods: the general approach would likely involve large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis .
化学反応の分析
Types of Reactions: 4-Acetamido-2-methylphenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Acetamido-2-methylphenyl acetate has several applications in scientific research:
作用機序
The mechanism of action of 4-Acetamido-2-methylphenyl acetate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, potentially inhibiting their activity . The compound may also interact with enzymes, altering their function and leading to various biological effects .
類似化合物との比較
2-Acetamido-4-methylphenol: Similar structure but lacks the acetate group.
4-Acetamido-2-methylbenzoic acid: Similar structure but has a carboxylic acid group instead of an acetate group.
2-Acetamido-4-methylphenyl acetate: The compound itself.
Uniqueness: 4-Acetamido-2-methylphenyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its combination of an acetylamino group and an acetate ester makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
特性
CAS番号 |
46420-19-3 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC名 |
(4-acetamido-2-methylphenyl) acetate |
InChI |
InChI=1S/C11H13NO3/c1-7-6-10(12-8(2)13)4-5-11(7)15-9(3)14/h4-6H,1-3H3,(H,12,13) |
InChIキー |
CJWGHQUZDOJSMR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)NC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


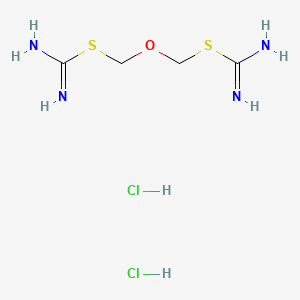
![Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)-](/img/structure/B14663326.png)
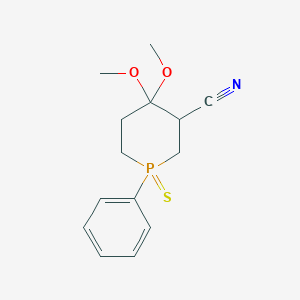

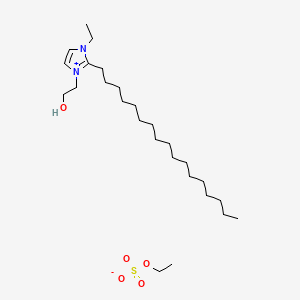
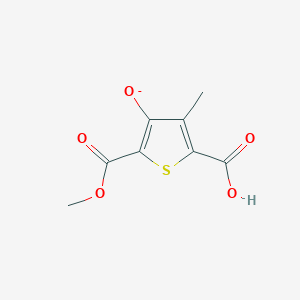

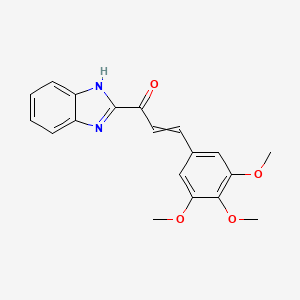

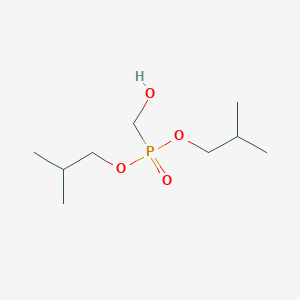
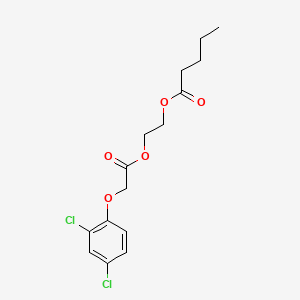
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)

![Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane](/img/structure/B14663392.png)
